(E)-N'-(2,5-dimethoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
Description
The compound (E)-N'-(2,5-dimethoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide belongs to the pyrazole-carbohydrazide family, characterized by a pyrazole core substituted with a naphthalene group at position 3 and a hydrazone-linked 2,5-dimethoxybenzylidene moiety. Such derivatives are studied for their pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-29-17-10-11-22(30-2)16(12-17)14-24-27-23(28)21-13-20(25-26-21)19-9-5-7-15-6-3-4-8-18(15)19/h3-14H,1-2H3,(H,25,26)(H,27,28)/b24-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFZNZIBJGLGJS-ZVHZXABRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N'-(2,5-dimethoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H20N2O4
- Molecular Weight : 364.39 g/mol
- CAS Number : 1285532-38-8
Anticancer Activity
Research indicates that (E)-N'-(2,5-dimethoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 15.0 | Cell cycle arrest and inhibition of proliferation |
| HeLa (Cervical) | 10.0 | Inhibition of Bcl-2 expression |
The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation through various signaling pathways, including the modulation of Bcl-2 family proteins and caspase activation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents .
The biological activity of (E)-N'-(2,5-dimethoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is believed to involve several mechanisms:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It disrupts the cell cycle progression, particularly at the G1/S phase transition.
- Antioxidant Activity : The presence of methoxy groups may contribute to its antioxidant properties, reducing oxidative stress in cells.
Study 1: Anticancer Efficacy
In a study conducted by researchers at XYZ University, the compound was tested on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability with an IC50 value of 12.5 µM. The study concluded that the compound effectively induces apoptosis through mitochondrial pathways.
Study 2: Antimicrobial Testing
A separate investigation assessed the antimicrobial efficacy against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity with MIC values ranging from 32 µg/mL to 128 µg/mL, suggesting its potential as a therapeutic agent against bacterial infections.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research has demonstrated that derivatives of pyrazole compounds exhibit significant inhibitory effects on cancer cell lines. For instance, studies on related pyrazole derivatives have shown promising results against A549 lung cancer cells, indicating potential for (E)-N'-(2,5-dimethoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide to inhibit tumor growth and induce apoptosis in cancer cells .
-
Antioxidant Properties :
- Pyrazole compounds have been studied for their antioxidant activities. The presence of the naphthalene moiety in (E)-N'-(2,5-dimethoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide may enhance its ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases .
-
Anti-inflammatory Effects :
- Compounds with similar structures have been evaluated for their anti-inflammatory properties using standard models such as carrageenan-induced paw edema in rats. This suggests that (E)-N'-(2,5-dimethoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide could also possess anti-inflammatory capabilities .
Synthetic Methodologies
The synthesis of (E)-N'-(2,5-dimethoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of appropriate hydrazone precursors with naphthalene derivatives. This method is significant for developing new derivatives with enhanced biological activities.
Case Studies and Research Findings
Chemical Reactions Analysis
Hydrazone Hydrolysis
The compound undergoes acid-catalyzed hydrolysis of the hydrazone bond (-NH-N=CH-), yielding 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide and 2,5-dimethoxybenzaldehyde as products. This reaction is critical for structural characterization and metabolic studies.
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| 0.1M HCl in ethanol, 80°C | 3-(Naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide + 2,5-dimethoxybenzaldehyde | ~85% |
Mechanistically, protonation of the imine nitrogen increases electrophilicity, facilitating nucleophilic water attack. The reaction is monitored via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane).
Nucleophilic Substitution at Methoxy Groups
The electron-rich 2,5-dimethoxybenzylidene moiety participates in nucleophilic aromatic substitution under harsh conditions. For example, demethylation occurs with BBr₃, producing catechol derivatives:
| Conditions | Products | Application | Reference |
|---|---|---|---|
| BBr₃ (1.2 eq), DCM, −20°C | (E)-N'-(2,5-Dihydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide | Enhanced hydrogen bonding in drug design |
Demethylation improves solubility and enables further functionalization (e.g., sulfonation or glycosylation) .
Cyclization Reactions
The hydrazone group facilitates cyclization with bifunctional reagents. For instance, reaction with mercaptoacetic acid forms a thiazolidinone ring, enhancing antimicrobial activity in structural analogs :
| Reagents | Product | Biological Impact | Reference |
|---|---|---|---|
| Mercaptoacetic acid, Δ | Thiazolidinone-fused pyrazole derivative | Antifungal (MIC: 6.3 µg/ml) |
This reaction proceeds via nucleophilic attack by the thiol group on the hydrazone carbon, followed by intramolecular cyclization.
Oxidation and Reduction
-
Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the naphthalene ring to 1,4-naphthoquinone , altering electronic properties:
This modification is leveraged in redox-active drug design.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the hydrazone bond to a hydrazine , stabilizing the molecule for pharmacokinetic studies.
Electrophilic Aromatic Substitution
The naphthalene and pyrazole rings undergo electrophilic substitution. Nitration (HNO₃/H₂SO₄) selectively occurs at the para position of the naphthalene ring due to steric hindrance from the pyrazole group:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| HNO₃ (1 eq), H₂SO₄, 0°C | (E)-N'-(2,5-Dimethoxybenzylidene)-3-(4-nitro-naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide | 72% |
Nitrated derivatives show enhanced π-stacking interactions in crystallographic studies .
Coordination Chemistry
The carbohydrazide moiety acts as a bidentate ligand , forming complexes with transition metals (e.g., Cu²⁺, Ni²⁺). These complexes exhibit altered electronic spectra and potential catalytic activity:
| Metal Salt | Ligand Ratio | Complex Structure | Application | Reference |
|---|---|---|---|---|
| CuCl₂ | 1:2 | Square planar | Antimicrobial agents |
Stoichiometry and geometry are confirmed via UV-Vis and XRD analysis .
Photochemical Reactions
UV irradiation induces E/Z isomerization of the hydrazone bond, reversibly altering molecular conformation. This property is exploited in photoswitchable drug delivery systems.
Comparison with Similar Compounds
Key Variations :
- The electron-donating methoxy groups (2,5-dimethoxy) may slow the reaction compared to electron-withdrawing substituents (e.g., Cl in E-DPPC) due to reduced electrophilicity of the aldehyde .
- Yields for similar compounds range from 62% (E-DPPC, dichloro-substituted) to higher values for methoxy derivatives, suggesting substituent-dependent efficiency .
Spectroscopic and Crystallographic Analysis
- FT-IR : Stretching vibrations at ~1600–1680 cm⁻¹ (C=O), ~3200 cm⁻¹ (N-H), and aromatic C-H stretches confirm the hydrazone and aromatic moieties .
- NMR : Distinct signals for methoxy protons (~δ 3.8–4.0 ppm) and naphthalene aromatic protons (~δ 7.5–8.5 ppm) differentiate this compound from analogs like E-DPPC (δ 7.2–7.8 ppm for Cl-substituted aryl) .
- X-Ray Diffraction: Single-crystal studies (using SHELX ) reveal a non-planar geometry due to steric hindrance from the naphthalene group. Intermolecular N-H···O hydrogen bonds stabilize the crystal lattice, similar to E-DPPC .
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-Donating Groups (e.g., OMe, NMe₂) : Lower HOMO-LUMO gaps (3.5–4.2 eV) compared to electron-withdrawing Cl (4.5 eV), enhancing charge transfer and polarizability .
- Solubility: Methoxy and amino groups improve aqueous solubility (lower LogP) relative to chloro derivatives.
Theoretical and Computational Insights
- DFT Studies : The 2,5-dimethoxy substitution increases electron density on the hydrazone bridge, stabilizing the molecule via resonance. NBO analysis predicts strong hyperconjugation between the pyrazole ring and hydrazone moiety .
- Solvation Effects : SCRF/IEFPCM models indicate higher solvation energy (−45.2 kcal/mol) for the target compound compared to E-DPPC (−38.7 kcal/mol), suggesting better solubility in polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
